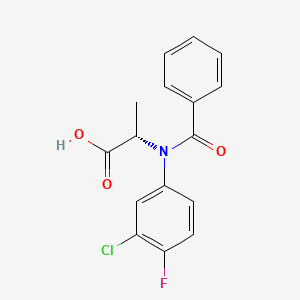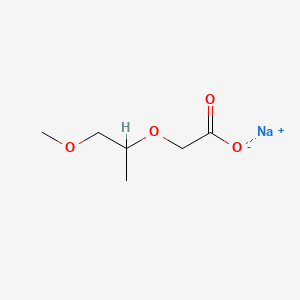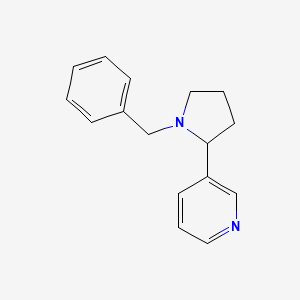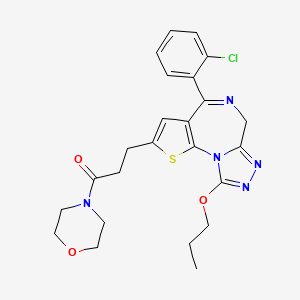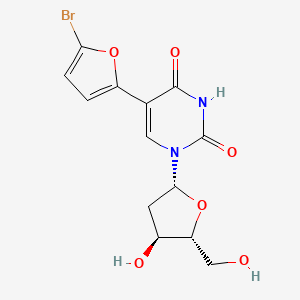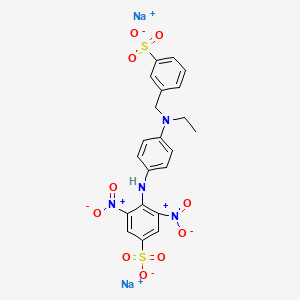
4-(4-(Ethyl(m-sulphobenzyl)amino)anilino)-3,5-dinitrobenzenesulphonic acid, sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-(エチル(m-スルホベンジル)アミノ)アニリノ)-3,5-ジニトロベンゼンスルホン酸ナトリウムは、鮮やかな青色の複雑な有機化合物として知られています。これは、繊維、食品、化粧品など、さまざまな業界で染料として一般的に使用されています。
準備方法
合成経路と反応条件
4-(4-(エチル(m-スルホベンジル)アミノ)アニリノ)-3,5-ジニトロベンゼンスルホン酸ナトリウムの合成には、複数のステップが含まれます。このプロセスは、通常、ベンゼン誘導体のニトロ化から始まり、ニトロ基を導入します。その後、スルホン化が行われ、スルホン酸基が添加されます。
工業生産方法
この化合物の工業生産には、反応が慎重に制御され、高収率と高純度が確保される、大規模な化学反応器が関与します。このプロセスには、温度、圧力、pHレベルの継続的な監視が含まれます。最終生成物は、結晶化と濾過技術によって精製されます。
化学反応の分析
反応の種類
4-(4-(エチル(m-スルホベンジル)アミノ)アニリノ)-3,5-ジニトロベンゼンスルホン酸ナトリウムは、さまざまな化学反応を起こします。これには以下が含まれます。
酸化: この化合物は酸化されて、さまざまな酸化状態を形成することができます。
還元: 還元反応は、ニトロ基をアミノ基に変換することができます。
置換: この化合物は、置換反応を起こすことができ、ここで1つの官能基が別の官能基に置き換えられます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化ホウ素ナトリウムや水素ガスなどの還元剤が使用されます。
置換: ハロゲンやアルキル化剤などの試薬が一般的に使用されます。
生成される主要な生成物
酸化: より高い酸化状態の酸化誘導体。
還元: アミノ誘導体。
置換: 使用される試薬に応じて、さまざまな置換誘導体。
科学研究への応用
4-(4-(エチル(m-スルホベンジル)アミノ)アニリノ)-3,5-ジニトロベンゼンスルホン酸ナトリウムは、科学研究において多くの用途があります。
化学: pH指示薬として、および滴定実験で使用されます。
生物学: 顕微鏡検査の染色技術で使用されます。
医学: 薬物送達システムでの潜在的な使用について調査されています。
産業: 繊維、食品着色料、化粧品などの染料として広く使用されています。
科学的研究の応用
4-(4-(Ethyl(m-sulphobenzyl)amino)anilino)-3,5-dinitrobenzenesulphonic acid, sodium salt has numerous applications in scientific research:
Chemistry: Used as a pH indicator and in titration experiments.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Widely used as a dye in textiles, food coloring, and cosmetics.
作用機序
この化合物は、さまざまなメカニズムを通じてその効果を発揮します。
分子標的: タンパク質や核酸と相互作用し、それらの構造と機能を変化させます。
関与する経路: 代謝やシグナル伝達の関連する細胞経路に影響を与える可能性があります。
類似の化合物との比較
類似の化合物
酸性青色1: 別の青い染料で、類似した用途がありますが、化学構造が異なります。
酸性青色7: 繊維の染色に使用されていることで知られています。
酸性青色25: 食品業界で一般的に使用されています。
独自性
4-(4-(エチル(m-スルホベンジル)アミノ)アニリノ)-3,5-ジニトロベンゼンスルホン酸ナトリウムは、高い安定性、水への溶解性、鮮やかな色によって独特です。これらの特性により、さまざまな産業用途で非常に望ましいものとなっています。
類似化合物との比較
Similar Compounds
Acid Blue 1: Another blue dye with similar applications but different chemical structure.
Acid Blue 7: Known for its use in textile dyeing.
Acid Blue 25: Commonly used in the food industry.
Uniqueness
4-(4-(Ethyl(m-sulphobenzyl)amino)anilino)-3,5-dinitrobenzenesulphonic acid, sodium salt is unique due to its high stability, solubility in water, and vibrant color. These properties make it highly desirable for various industrial applications.
特性
CAS番号 |
93941-84-5 |
|---|---|
分子式 |
C21H18N4Na2O10S2 |
分子量 |
596.5 g/mol |
IUPAC名 |
disodium;4-[4-[ethyl-[(3-sulfonatophenyl)methyl]amino]anilino]-3,5-dinitrobenzenesulfonate |
InChI |
InChI=1S/C21H20N4O10S2.2Na/c1-2-23(13-14-4-3-5-17(10-14)36(30,31)32)16-8-6-15(7-9-16)22-21-19(24(26)27)11-18(37(33,34)35)12-20(21)25(28)29;;/h3-12,22H,2,13H2,1H3,(H,30,31,32)(H,33,34,35);;/q;2*+1/p-2 |
InChIキー |
OEVKFNWEOVEOKY-UHFFFAOYSA-L |
正規SMILES |
CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)NC3=C(C=C(C=C3[N+](=O)[O-])S(=O)(=O)[O-])[N+](=O)[O-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Hexahydro-N-[(5-isocyanato-1,3,3-trimethylcyclohexyl)methyl]-2-oxo-1H-azepine-1-carboxamide](/img/structure/B12699186.png)
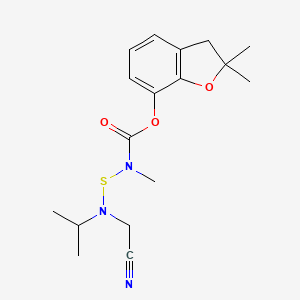


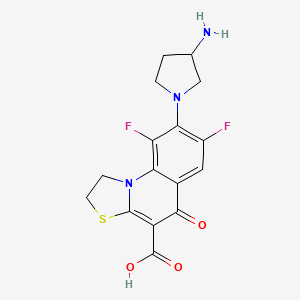
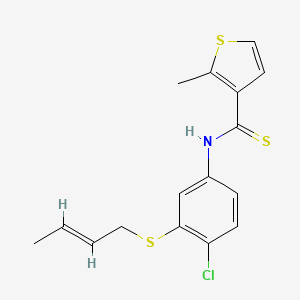
![Methyl 2-ethoxy-8-ethyl-5,8-dihydro-5-oxopyrido[2,3-D]pyrimidine-6-carboxylate](/img/structure/B12699218.png)
![3-[2-[2-[[4-[(2-Chloro-4,6-dinitrophenyl)azo]-1-naphthyl]amino]ethoxy]ethoxy]propiononitrile](/img/structure/B12699227.png)

